N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10000743
InChI: InChI=1S/C13H9ClF3N5/c14-9-3-1-8(2-4-9)7-18-10-5-6-11-19-20-12(13(15,16)17)22(11)21-10/h1-6H,7H2,(H,18,21)
SMILES: C1=CC(=CC=C1CNC2=NN3C(=NN=C3C(F)(F)F)C=C2)Cl
Molecular Formula: C13H9ClF3N5
Molecular Weight: 327.69 g/mol

N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

CAS No.:

VCID: VC10000743

Molecular Formula: C13H9ClF3N5

Molecular Weight: 327.69 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine -

Description

Synthesis and Preparation

The synthesis of triazolopyridazine derivatives typically involves multi-step reactions starting from appropriate precursors. For example, the synthesis of related compounds often begins with the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones. The introduction of the trifluoromethyl group and the 4-chlorobenzyl moiety would require additional steps, potentially involving nucleophilic substitution or cross-coupling reactions.

Biological Activity

While specific biological activity data for N-(4-chlorobenzyl)-3-(trifluoromethyl) triazolo[4,3-b]pyridazin-6-amine are not available, compounds with similar structures have shown promise in various biological assays. For instance, triazolopyridazine derivatives have been explored for their antimicrobial and antimalarial properties . The presence of a trifluoromethyl group often enhances the lipophilicity of a compound, which can improve its ability to cross biological membranes and interact with target enzymes or receptors.

Table 2: Biological Activity of Related Triazolopyridazine Derivatives

Compound TypeBiological ActivityReference
Triazolo[4,3-a]pyridine sulfonamidesAntimalarial activity against Plasmodium falciparum
4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamidesAntifungal activity against Candida species
Product Name N-(4-chlorobenzyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Molecular Formula C13H9ClF3N5
Molecular Weight 327.69 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Standard InChI InChI=1S/C13H9ClF3N5/c14-9-3-1-8(2-4-9)7-18-10-5-6-11-19-20-12(13(15,16)17)22(11)21-10/h1-6H,7H2,(H,18,21)
Standard InChIKey CGGIBSLANRWGPF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC2=NN3C(=NN=C3C(F)(F)F)C=C2)Cl
Canonical SMILES C1=CC(=CC=C1CNC2=NN3C(=NN=C3C(F)(F)F)C=C2)Cl
PubChem Compound 17457608
Last Modified Apr 15 2024

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